![molecular formula C20H20N4O3 B1677217 (4-methylpiperazin-1-yl)-(5-nitro-3-phenyl-1H-indol-2-yl)methanone CAS No. 459168-97-9](/img/structure/B1677217.png)
(4-methylpiperazin-1-yl)-(5-nitro-3-phenyl-1H-indol-2-yl)methanone
Overview
Description
MJN228 is a selective ligand for the lipid-binding protein nucleobindin 1 (NUCB1), blocking binding of the probe arachidonoyl ethanolamide-diazirine with an IC50 value of 3.3 µM. It prevents probe binding to NUCB1 in Neuro2a cells at concentrations as low as 10 µM. MJN228 has been used to elucidate the role of NUCB1 in lipid metabolic pathways in cells.
MJN228 is a selective ligand for the lipid-binding protein nucleobindin 1 (NUCB1), blocking binding of the probe arachidonoyl ethanolamide-diazirine with an IC50 value of 3.3 µM. It prevents probe binding to NUCB1 in Neuro2a cells at concentrations as low as 10 µM.
Scientific Research Applications
Lipid Metabolism Research
MJN228 is a selective ligand for the lipid-binding protein nucleobindin 1 (NUCB1), which plays a significant role in lipid metabolism. It blocks the binding of the probe arachidonoyl ethanolamide-diazirine with an IC50 value of 3.3 µM, preventing probe binding to NUCB1 in Neuro2a cells at concentrations as low as 10 µM . This compound has been instrumental in elucidating the role of NUCB1 in lipid metabolic pathways within cells.
Pharmaceutical Development
MJN228’s interaction with lipid metabolic pathways makes it a compound of interest in the development of pharmaceuticals, particularly those targeting metabolic disorders. Its role as a ligand for NUCB1 could be leveraged in designing drugs aimed at modulating lipid metabolism .
properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(5-nitro-3-phenyl-1H-indol-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-22-9-11-23(12-10-22)20(25)19-18(14-5-3-2-4-6-14)16-13-15(24(26)27)7-8-17(16)21-19/h2-8,13,21H,9-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSWPPPBUQFKHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methylpiperazin-1-yl)-(5-nitro-3-phenyl-1H-indol-2-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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